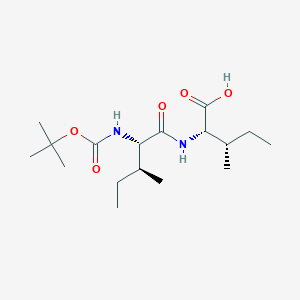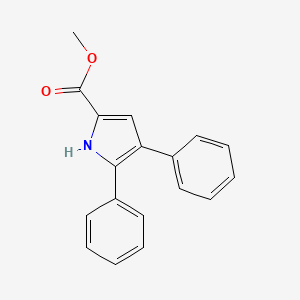
1,2,3,4-Tetramethyl-5-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-5-nitronaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of four methyl groups and one nitro group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration reactions using reagents like nitric acid in the presence of sulfuric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.
Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.
Scientific Research Applications
1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethyl-6-nitronaphthalene: Similar structure but with the nitro group at a different position.
1,3,5-Trimethylbenzene: Another methyl-substituted aromatic compound, but with a benzene ring instead of a naphthalene ring.
Uniqueness
1,2,3,4-Tetramethyl-5-nitronaphthalene is unique due to the specific arrangement of its methyl and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
65839-49-8 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-nitronaphthalene |
InChI |
InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3 |
InChI Key |
UAYRVFUDEXHZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


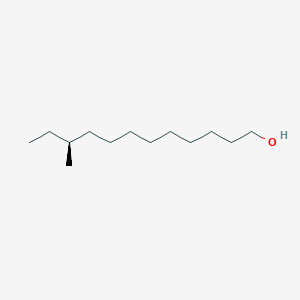
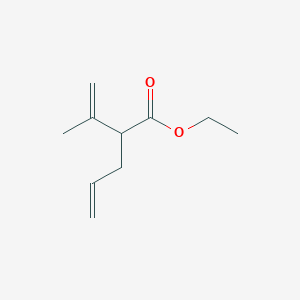
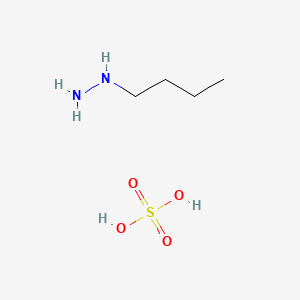
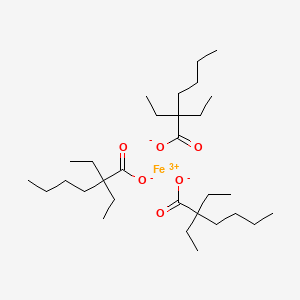
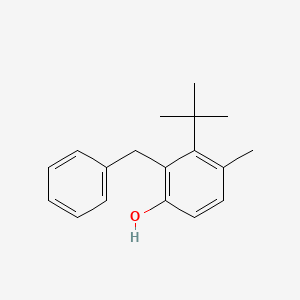
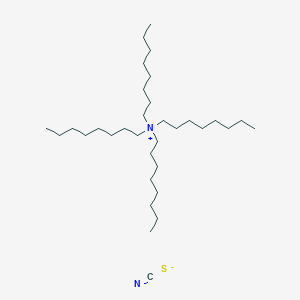
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
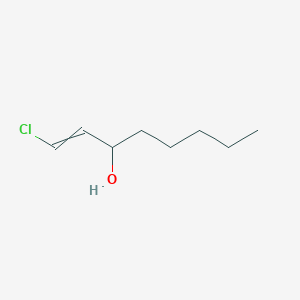
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

